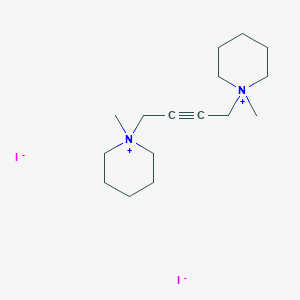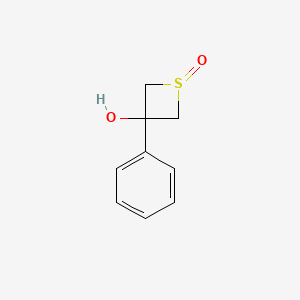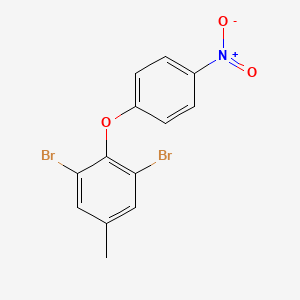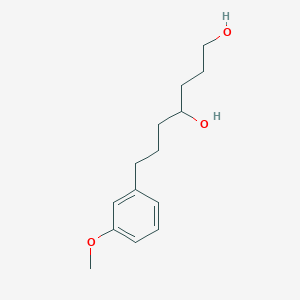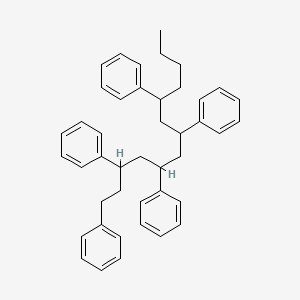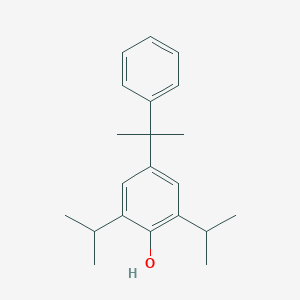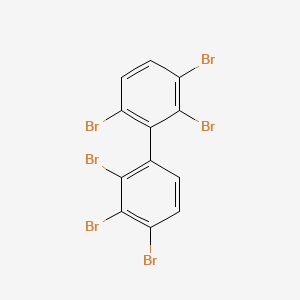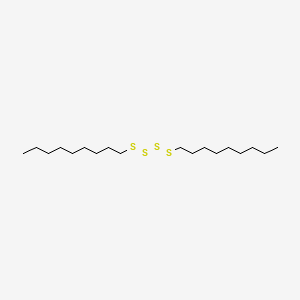
Dinonyltetrasulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dinonyltetrasulfane is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of four sulfur atoms connected in a chain, with two nonyl groups attached to the terminal sulfur atoms
Métodos De Preparación
The synthesis of dinonyltetrasulfane typically involves the reaction of nonyl mercaptan with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the tetrasulfane structure. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity. The general reaction can be represented as follows:
[ \text{2 RSH + 4 S} \rightarrow \text{R-S-S-S-S-R} ]
where ( \text{R} ) represents the nonyl group.
Análisis De Reacciones Químicas
Dinonyltetrasulfane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of this compound can lead to the formation of disulfides or thiols, depending on the reducing agent used.
Substitution: Substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Dinonyltetrasulfane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosulfur compounds.
Biology: this compound has been studied for its potential antimicrobial properties and its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of dinonyltetrasulfane involves its interaction with biological molecules, particularly thiol-containing proteins. The compound can form disulfide bonds with these proteins, leading to changes in their structure and function. This interaction can result in antimicrobial effects, as well as other biological activities.
Comparación Con Compuestos Similares
Dinonyltetrasulfane can be compared with other similar organosulfur compounds, such as diallyl tetrasulfane and diphenyl tetrasulfane. These compounds share similar structural features but differ in their specific chemical properties and applications. For example:
Diallyl tetrasulfane: Known for its presence in garlic and its antimicrobial properties.
Diphenyl tetrasulfane: Used in organic synthesis and as a reagent in various chemical reactions.
Propiedades
Número CAS |
116214-15-4 |
|---|---|
Fórmula molecular |
C18H38S4 |
Peso molecular |
382.8 g/mol |
Nombre IUPAC |
1-(nonyltetrasulfanyl)nonane |
InChI |
InChI=1S/C18H38S4/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3 |
Clave InChI |
SYPMTHVZNBWTIK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCSSSSCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


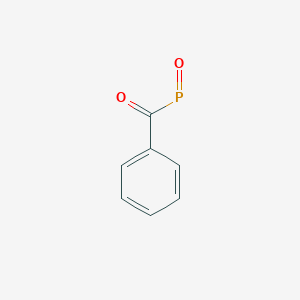
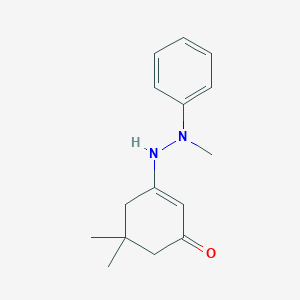

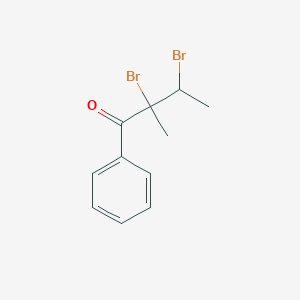
![4-(3-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}propyl)aniline](/img/structure/B14293773.png)
